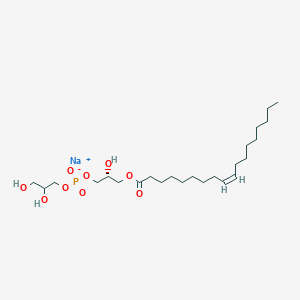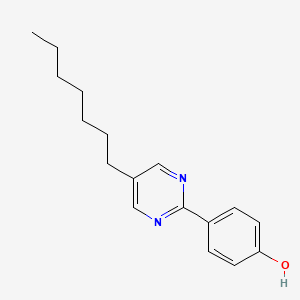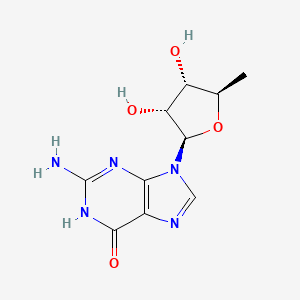
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate: is a complex organic compound that belongs to the class of phospholipids. It is characterized by a glycerol backbone with two hydroxyl groups and one phosphate group, esterified with an octadec-9-enoyl group. This compound is significant in various biochemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium) typically involves the following steps:
Esterification: The glycerol backbone is esterified with octadec-9-enoyl chloride in the presence of a base such as pyridine to form the intermediate ester.
Phosphorylation: The intermediate ester is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like triethylamine to introduce the phosphate group.
Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the final sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Continuous flow reactors for efficient phosphorylation.
Purification: Purification steps such as crystallization and filtration to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl group.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Reduced phosphite compounds.
Substitution: Alkylated glycerol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Surfactants: Used as surfactants in various chemical formulations due to its amphiphilic nature.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Membrane Studies: Utilized in studies of cell membrane dynamics and structure.
Lipidomics: Important in lipidomics research for profiling lipid species.
Medicine
Drug Delivery: Employed in drug delivery systems for its biocompatibility and ability to form liposomes.
Therapeutics: Investigated for potential therapeutic applications in treating lipid-related disorders.
Industry
Cosmetics: Used in cosmetic formulations for its emulsifying properties.
Food Industry: Acts as an emulsifier in food products.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with lipid bilayers and proteins. The phosphate group interacts with polar head groups of lipids, while the hydrophobic tail embeds within the lipid bilayer. This interaction influences membrane fluidity and permeability. Additionally, the compound can act as a signaling molecule, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2,3-dihydroxypropyl (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]-3-(stearoyloxy)propyl phosphate
- Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Uniqueness
- Structural Specificity : The unique combination of the glycerol backbone with the octadec-9-enoyl group and phosphate moiety.
- Functional Versatility : Its ability to participate in a wide range of chemical reactions and applications in various fields.
This compound’s unique structural and functional properties make it a valuable asset in scientific research and industrial applications
Eigenschaften
Molekularformel |
C24H46NaO9P |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C24H47O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30);/q;+1/p-1/b10-9-;/t22?,23-;/m1./s1 |
InChI-Schlüssel |
STLDIXSFXILIFT-AXFOVFEGSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenyl-2-piperidin-4-YL-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1496522.png)
![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)





![5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine](/img/structure/B1496540.png)





